molecular formula C20H24N6O3S B2477306 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013818-73-9

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B2477306
CAS RN: 1013818-73-9
M. Wt: 428.51
InChI Key: CTGHFJLFZOAVEE-UHFFFAOYSA-N
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Description

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Sulfonamide derivatives of heterocyclic compounds, including those with a structural fragment of pyrazol-1-yl-pyridazine, have shown promise for specific biological activities. These derivatives are utilized as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The presence of heterocyclic systems in sulfonamide structures enhances their binding ability to the active sites of carbonic anhydrases, thus inhibiting their activity. Research by Komshina et al. (2020) highlights a multistage synthesis scheme for these derivatives, emphasizing their scientific significance in the field of biochemistry (Komshina et al., 2020).

Anticancer Evaluation

A study by Turov (2020) explored the anticancer activity of compounds with a piperazine substituent, similar to the one . The research was conducted on various cancer cell lines, revealing the effective compounds against cancers such as lung, kidney, and breast cancer. This study indicates the potential therapeutic applications of such compounds in oncology (Turov, 2020).

Antimicrobial and Antiproliferative Activities

Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing a piperazine ring, demonstrating antimicrobial activity against various bacterial strains and antimalarial activity. Similarly, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, revealing their antiproliferative effect against human cancer cell lines (Bhatt et al., 2016); (Mallesha et al., 2012).

Antidiabetic Drug Development

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating them as anti-diabetic medications. The study involved assessing their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, highlighting their significance in the development of new diabetic treatments (Bindu et al., 2019).

properties

IUPAC Name

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-3-29-17-4-6-18(7-5-17)30(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGHFJLFZOAVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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